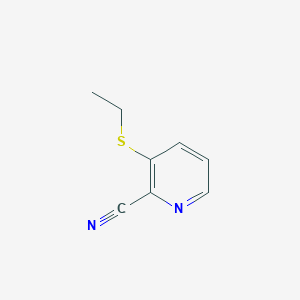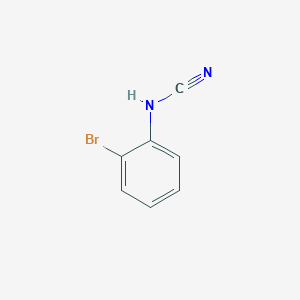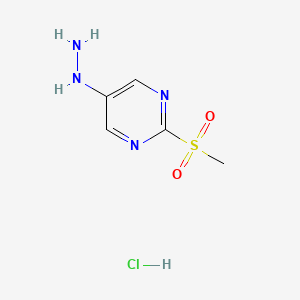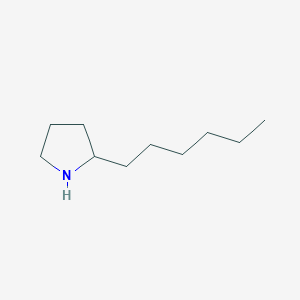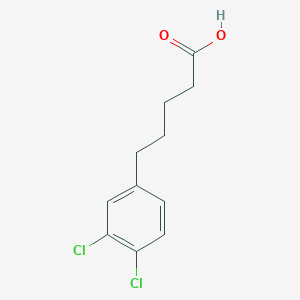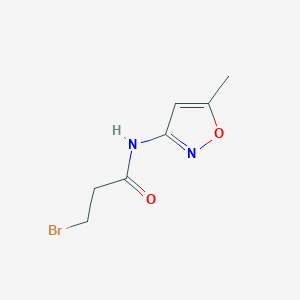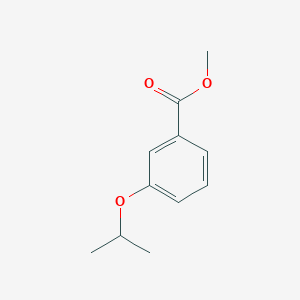
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane
概要
説明
“1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” is a chemical compound with the molecular formula C5HF9 . It has an average mass of 232.047 Da and a monoisotopic mass of 231.993454 Da .
Synthesis Analysis
The synthesis of “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” involves complex chemical reactions. Molybdenum chloride catalysts have been used for Z-selective olefin metathesis reactions with this compound . The ability to promote transformations with Z-1,1,1,4,4,4-hexafluoro-2-butene, a compound not previously used in a chemical transformation, is particularly noteworthy .
Molecular Structure Analysis
The molecular structure of “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” is complex, with a total of 14 heavy atoms . It has a density of 1.5±0.1 g/cm3, a boiling point of 51.3±8.0 °C at 760 mmHg, and a vapor pressure of 291.3±0.1 mmHg at 25°C .
Chemical Reactions Analysis
The chemical reactions involving “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” are complex and involve multiple stages . The thermal decomposition of this compound has been studied over a temperature range of 873–1073 K to evaluate its thermal stability and the production of hydrogen fluoride (HF) .
Physical And Chemical Properties Analysis
“1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” has several notable physical and chemical properties. It has a molar refractivity of 26.5±0.3 cm3, a flash point of -8.3±10.2 °C, and an index of refraction of 1.275 . Its surface tension is 11.9±3.0 dyne/cm, and it has a molar volume of 153.7±3.0 cm3 .
科学的研究の応用
Thermal Decomposition Studies
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane has been used in thermal decomposition studies . A series of experiments were conducted over a temperature range of 873-1073 K to evaluate its thermal stability and the production of hydrogen fluoride (HF). The thermal decomposition of this compound could be divided into three stages, and the concentration of HF gradually increased with the elevation of thermal decomposition temperature .
Density Functional Theory (DFT) Studies
This compound has also been used in Density Functional Theory (DFT) studies . A total of seven chemical reaction pathways of its pyrolysis were proposed to explore the generated mechanism on products through DFT with M06-2X/6-311++ (d,p) level theory .
Thermal Conductivity Measurements
New experimental data for the thermal conductivity of 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane are reported for vapor, liquid, and supercritical states . These data were obtained with transient hot-wire apparatus over the temperature range from 192 K to 498 K and at pressures from 0.05 MPa to 69 MPa .
Working Fluid in High-Temperature Heat Pumps
This compound has been investigated for applications as a working fluid in high-temperature heat pumps .
Organic Rankine Cycles
It has been studied for use in Organic Rankine cycles for waste heat recovery from heavy-duty internal combustion engines .
Micro-Scale Low-Temperature Applications
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane has also been explored for micro-scale low-temperature applications .
作用機序
Safety and Hazards
The safety data sheet for “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” indicates that it should be handled with care . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, wash off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting .
将来の方向性
特性
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLFAXODNBYNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237152 | |
| Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane | |
CAS RN |
367-53-3 | |
| Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



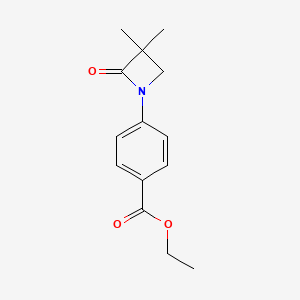
![Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate](/img/structure/B3041707.png)
